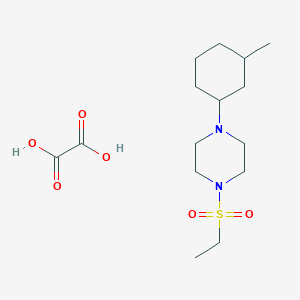![molecular formula C21H20N2OS B3939185 N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea](/img/structure/B3939185.png)
N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea
Descripción general
Descripción
N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has been used in various scientific research applications. It has been studied for its potential antitumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antioxidant and has shown to have a protective effect on cells against oxidative stress. N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has also been studied for its potential use in treating diabetes and has shown to have hypoglycemic effects.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea is not fully understood. However, it has been proposed that N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea inhibits the activity of certain enzymes such as tyrosinase and xanthine oxidase. It has also been proposed that N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin production. This property of N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has potential applications in the cosmetic industry for skin whitening. N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has also been shown to have hypoglycemic effects and has potential applications in treating diabetes. Additionally, N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has been shown to have antioxidant properties and has potential applications in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It has also been shown to have low toxicity and is well-tolerated by cells. However, N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has limitations as well. It is not water-soluble, which can limit its applications in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the use of N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea in scientific research. It has potential applications in the development of new cancer therapies, as well as in the treatment of diabetes. Additionally, N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has potential applications in the cosmetic industry for skin whitening. Further studies are needed to fully understand the mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea and to explore its potential applications in various fields of research.
Conclusion:
In conclusion, N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea, or N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea, is a chemical compound that has been widely used in scientific research. It has potential applications in various fields, including cancer research, diabetes treatment, and cosmetic industry. The synthesis method has been optimized to obtain high yields and purity of N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)-phenylmethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-24-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)23-21(25)22-18-10-6-3-7-11-18/h2-15,20H,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLWYZJWWXFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)-phenylmethyl]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-benzyl-4-piperidinyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939116.png)
![methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3939117.png)
![4-chloro-6-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939129.png)
![6-amino-4-[4-(diethylamino)phenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939133.png)
![2,4-dichloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3939145.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3939155.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B3939157.png)
![N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939171.png)
![2-methoxy-1-methyl-2-oxoethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3939178.png)

![propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate](/img/structure/B3939194.png)
![4-tert-butyl-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3939201.png)
